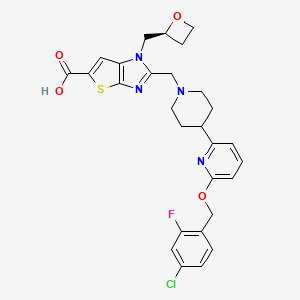

GLP-1R agonist 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H28ClFN4O4S |

|---|---|

Molecular Weight |

571.1 g/mol |

IUPAC Name |

2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]-2-pyridinyl]piperidin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |

InChI |

InChI=1S/C28H28ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-5,12-13,17,20H,6-11,14-16H2,(H,35,36)/t20-/m0/s1 |

InChI Key |

XDUHBKWWVVXGIF-FQEVSTJZSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |

Canonical SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of GLP-1 Receptor Agonists on Pancreatic Beta-Cells

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1, playing a pivotal role in glycemic control for the treatment of type 2 diabetes and obesity.[1] Their primary site of action for glucose regulation is the pancreatic beta-cell, where they exert multiple beneficial effects.[2][3] This technical guide provides a detailed examination of the five core mechanisms of action of GLP-1 receptor agonists on pancreatic beta-cells, intended for researchers, scientists, and drug development professionals. The mechanisms covered are: 1) Potentiation of Glucose-Stimulated Insulin Secretion (GSIS); 2) Enhancement of Insulin Biosynthesis and Gene Transcription; 3) Promotion of Beta-Cell Proliferation; 4) Inhibition of Beta-Cell Apoptosis; and 5) Attenuation of Endoplasmic Reticulum (ER) Stress and Enhancement of Mitochondrial Function.

Mechanism 1: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

The hallmark of GLP-1 receptor agonists is their ability to amplify glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[4][5] This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia; the agonists have little to no effect on insulin secretion at basal glucose levels.

Upon binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), on the beta-cell surface, the agonist initiates a canonical signaling cascade. The activated receptor couples to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase (AC). This leads to the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP is the central event that triggers two main downstream pathways to potentiate insulin exocytosis:

-

Protein Kinase A (PKA) Pathway: cAMP binds to and activates PKA. PKA then phosphorylates several target proteins involved in insulin granule exocytosis. A key action is the phosphorylation and subsequent inhibition of ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and an influx of extracellular Ca2+.

-

Exchange Protein Activated by cAMP (Epac) Pathway: cAMP also directly activates Epac2, a guanine nucleotide exchange factor. Activated Epac2 sensitizes the machinery of insulin granule exocytosis to Ca2+ and can also mobilize Ca2+ from intracellular stores, such as the endoplasmic reticulum.

The combined actions of PKA and Epac2 result in a significant increase in intracellular Ca2+ concentration and enhanced responsiveness of the exocytotic machinery, leading to a potentiation of the insulin secretion stimulated by glucose metabolism.

Signaling Pathway: Potentiation of GSIS

References

- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 2. glucagon.com [glucagon.com]

- 3. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]

- 4. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of GLP-1R Agonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of the potent glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as compound 5. This small molecule serves as a key precursor to the clinical candidate danuglipron, a promising oral therapeutic for type 2 diabetes and obesity. This document details the synthetic pathway, physicochemical characteristics, and the in vitro assessment of this compound, offering valuable insights for researchers in the field of metabolic drug discovery.

Chemical Properties and Biological Activity

Compound 5 is a synthetic, non-peptide small molecule designed to activate the GLP-1 receptor. Its chemical structure and properties are optimized for oral bioavailability and potent agonistic activity.

Table 1: Physicochemical and Biological Properties of GLP-1R Agonist 5

| Property | Value |

| IUPAC Name | (S)-2-((5-((4-(4-chloro-2-fluorobenzyl)oxy)pyrimidin-2-yl)amino)-1-methyl-1H-benzo[d]imidazol-7-yl)(methyl)amino)nicotinic acid |

| Molecular Formula | C31H28ClFN6O3 |

| Molecular Weight | 587.05 g/mol |

| In Vitro Potency (EC50) | 95 nM (in a sensitized cAMP assay)[1] |

| Solubility | Soluble in DMSO |

Synthesis of GLP-1R Agonist 5

The synthesis of compound 5 is a multi-step process involving the construction of key heterocyclic intermediates followed by their strategic coupling. The general synthetic approach is designed to be robust and scalable for potential pharmaceutical development.

Experimental Protocol: Synthesis of Compound 5

A detailed, step-by-step synthesis protocol for compound 5 is proprietary and not fully disclosed in the public domain. However, based on related syntheses of similar compounds and the structure of compound 5, a plausible synthetic route can be outlined. The synthesis would likely involve the preparation of a substituted benzimidazole core, a pyrimidine fragment, and a nicotinic acid derivative, followed by their sequential coupling.

-

Step 1: Synthesis of the Benzimidazole Core. This would likely involve the cyclization of a substituted diamino-benzene derivative to form the benzimidazole ring system.

-

Step 2: Synthesis of the Pyrimidine Fragment. A dihalopyrimidine would be functionalized with the appropriate chloro-fluorobenzyl ether.

-

Step 3: Synthesis of the Nicotinic Acid Moiety. A commercially available nicotinic acid derivative would be modified to introduce the methylamino group.

-

Step 4: Coupling and Final Assembly. The key fragments would be coupled through sequential nucleophilic aromatic substitution and/or cross-coupling reactions to yield the final compound 5. Purification would likely be achieved through chromatographic techniques.

References

The Genesis and Evolution of GLP-1 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, a class of therapeutics that has revolutionized the management of type 2 diabetes and obesity. From the initial discovery of the incretin effect to the development of long-acting and oral formulations, this document provides a comprehensive timeline, details key experimental methodologies, and presents a thorough overview of the underlying signaling pathways.

A Historical Timeline of GLP-1 Receptor Agonist Development

The journey of GLP-1R agonists is a testament to decades of research in endocrinology and pharmacology. Key milestones have transformed our understanding and treatment of metabolic diseases.

Early Discoveries and the Incretin Concept (1902-1980s):

The foundation for GLP-1R agonists was laid early in the 20th century with the discovery of hormones that stimulate insulin secretion. In 1902, the first of these hormones, secretin, was identified, followed by gastrin in 1905[1]. The concept of "incretins" – gut-derived hormones released in response to nutrient intake that enhance insulin secretion – was experimentally demonstrated in 1964[2]. This led to the identification of Glucose-dependent Insulinotropic Polypeptide (GIP) in the early 1970s[2].

The Dawn of GLP-1 (1984-1990s):

A pivotal moment arrived in 1984 with the discovery of Glucagon-Like Peptide-1 (GLP-1)[1]. Initially, there was limited excitement around this discovery, with research focusing on its potential application in diabetes treatment[1]. Subsequent research confirmed that GLP-1 potently stimulates insulin release in a glucose-dependent manner, a crucial safety feature that minimizes the risk of hypoglycemia. However, the therapeutic potential of native GLP-1 was limited by its very short half-life of only a few minutes, due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

The First GLP-1R Agonist and the Rise of a New Therapeutic Class (2005-Present):

The breakthrough for GLP-1-based therapies came from an unlikely source: the venom of the Gila monster. Researchers discovered a peptide, exendin-4, which was resistant to DPP-4 degradation and thus had a much longer duration of action. A synthetic version of exendin-4, exenatide (Byetta), became the first GLP-1R agonist to receive FDA approval in 2005 for the treatment of type 2 diabetes. This marked the beginning of a new era in diabetes management.

The success of exenatide spurred the development of a new generation of GLP-1R agonists with improved pharmacokinetic profiles, leading to less frequent dosing and enhanced patient convenience.

Key Milestones in GLP-1R Agonist Approvals:

| Year | Event | Significance |

| 2005 | FDA approves Exenatide (Byetta) | First-in-class GLP-1R agonist for type 2 diabetes. |

| 2010 | FDA approves Liraglutide (Victoza) | First once-daily GLP-1R agonist. |

| 2012 | FDA approves Exenatide extended-release (Bydureon) | First once-weekly GLP-1R agonist. |

| 2014 | FDA approves Dulaglutide (Trulicity) | Another once-weekly GLP-1R agonist. |

| 2014 | FDA approves Liraglutide (Saxenda) for weight management | First GLP-1R agonist approved for obesity. |

| 2017 | FDA approves Semaglutide (Ozempic) | A once-weekly GLP-1R agonist with significant efficacy. |

| 2019 | FDA approves Oral Semaglutide (Rybelsus) | First orally available GLP-1R agonist. |

| 2021 | FDA approves Semaglutide (Wegovy) for weight management | A higher dose of semaglutide for chronic weight management. |

| 2022 | FDA approves Tirzepatide (Mounjaro) | A dual GIP and GLP-1 receptor agonist. |

| 2023 | FDA approves Tirzepatide (Zepbound) for weight management | Tirzepatide approved for chronic weight management. |

Preclinical and Clinical Efficacy: A Quantitative Overview

The development of GLP-1R agonists has been supported by extensive preclinical and clinical research demonstrating their efficacy in glycemic control and weight management.

Preclinical In Vitro Potency

The potency of GLP-1R agonists is a critical determinant of their therapeutic efficacy. This is typically assessed in vitro by measuring their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway. The half-maximal effective concentration (EC50) is a common metric used to quantify potency.

| Compound | Cell Line | Assay Condition | EC50 (pM) |

| GLP-1 (7-36)NH2 | CHO-hGLP-1R | 0% Serum Albumin | 16.2 |

| Exenatide | CHO-hGLP-1R | 0.1% BSA | 25.1 |

| Liraglutide | CHO-hGLP-1R | 0.1% BSA | 61.7 |

| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 89.1 |

| Dulaglutide | CHO-hGLP-1R | 0.1% BSA | 19.9 |

| Ecnoglutide (M2) | HEK293-hGLP-1R | Not Specified | 1.996 ng/mL |

| Ecnoglutide (M4) | HEK293-hGLP-1R | Not Specified | 2.322 ng/mL |

| Semaglutide | HEK293-hGLP-1R | Not Specified | 2.437 ng/mL |

Note: Data compiled from multiple sources. Assay conditions and cell lines can significantly impact EC50 values.

Clinical Trial Data: Glycemic Control and Weight Loss

Numerous large-scale clinical trials have established the efficacy of GLP-1R agonists in improving glycemic control and promoting weight loss in patients with type 2 diabetes and obesity.

Table of Key Clinical Trial Outcomes for GLP-1R Agonists:

| Trial Program | Agonist | Comparator | Population | Duration | Mean HbA1c Reduction (vs. Comparator) | Mean Weight Loss (vs. Comparator) |

| PIONEER 1 | Oral Semaglutide (14mg) | Placebo | T2D, drug-naïve | 26 weeks | -1.1% | -2.3 kg |

| PIONEER 3 | Oral Semaglutide (14mg) | Sitagliptin (100mg) | T2D on metformin +/- SU | 78 weeks | -1.4% vs -0.8% | -3.5 kg vs -1.0 kg |

| LEADER | Liraglutide | Placebo | T2D with high CV risk | 3.8 years | -0.40% | -2.3 kg |

| SURPASS-1 | Tirzepatide (15mg) | Placebo | T2D, drug-naïve | 40 weeks | -2.07% | -9.5 kg |

| SURPASS-4 | Tirzepatide (15mg) | Insulin Glargine | T2D with high CV risk | 52 weeks | -2.58% vs -1.44% | -11.7 kg vs +1.9 kg |

| STEP 1 | Semaglutide (2.4mg) | Placebo | Obesity, no T2D | 68 weeks | N/A | -14.9% vs -2.4% |

| STEP 2 | Semaglutide (2.4mg) | Placebo | Obesity and T2D | 68 weeks | N/A | -9.6% vs -3.4% |

| STEP 3 | Semaglutide (2.4mg) + IBT | Placebo + IBT | Obesity, no T2D | 68 weeks | N/A | -16.0% vs -5.7% |

| STEP 5 | Semaglutide (2.4mg) | Placebo | Obesity, no T2D | 104 weeks | N/A | -15.2% vs -2.6% |

IBT: Intensive Behavioral Therapy. Data compiled from multiple sources.

Core Experimental Protocols

The characterization of GLP-1R agonists relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the GLP-1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer, determine protein concentration, and store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of a GLP-1R agonist to stimulate the production of intracellular cyclic AMP (cAMP).

Protocol:

-

Cell Culture:

-

Seed cells expressing the GLP-1 receptor into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Add varying concentrations of the test GLP-1R agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Determine the EC50 value from the resulting dose-response curve.

-

In Vivo Assays

The OGTT is a standard in vivo model to assess the effect of a GLP-1R agonist on glucose tolerance.

Protocol:

-

Animal Preparation:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

-

Drug Administration:

-

Administer the test GLP-1R agonist or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specified time before the glucose challenge.

-

-

Glucose Challenge:

-

Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

-

The IPGTT is similar to the OGTT but bypasses the gastrointestinal tract for glucose absorption, allowing for a more direct assessment of glucose disposal.

Protocol:

-

Animal Preparation:

-

Fast mice for a defined period (e.g., 6 or 16 hours) with free access to water.

-

-

Drug Administration:

-

Administer the test GLP-1R agonist or vehicle as described for the OGTT.

-

-

Glucose Challenge:

-

Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via intraperitoneal injection.

-

-

Blood Glucose Monitoring:

-

Collect and measure blood glucose at the same time points as in the OGTT.

-

-

Data Analysis:

-

Analyze the data as described for the OGTT.

-

GLP-1 Receptor Signaling Pathways

The therapeutic effects of GLP-1R agonists are mediated through a complex network of intracellular signaling pathways.

Canonical G-Protein Dependent Signaling

The primary signaling pathway activated by GLP-1R is the Gs-protein coupled pathway.

Canonical GLP-1R G-protein signaling pathway.

Upon binding of a GLP-1R agonist, the receptor undergoes a conformational change, leading to the activation of the associated Gs alpha subunit (Gαs). Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

PKA activation leads to the phosphorylation of various substrates that promote insulin granule exocytosis and insulin gene transcription through the phosphorylation of the cAMP response element-binding protein (CREB). PKA can also activate the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and survival. Epac activation also contributes to the potentiation of insulin secretion.

β-Arrestin Dependent Signaling

In addition to the canonical G-protein pathway, GLP-1R activation can also trigger signaling through β-arrestins.

GLP-1R β-arrestin dependent signaling pathway.

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GLP-1R. This phosphorylation promotes the recruitment of β-arrestins. β-arrestins can act as scaffold proteins, leading to the activation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. β-arrestin recruitment also plays a role in receptor desensitization and internalization, which can modulate the duration and intensity of GLP-1R signaling. Different GLP-1R agonists can exhibit "biased agonism," preferentially activating either the G-protein or β-arrestin pathway, which may contribute to their distinct therapeutic profiles.

Conclusion and Future Directions

The discovery and development of GLP-1R agonists represent a paradigm shift in the treatment of type 2 diabetes and obesity. From the early understanding of the incretin effect to the creation of highly effective and convenient long-acting and oral formulations, this class of drugs has demonstrated profound clinical benefits. The ongoing research into the nuanced signaling pathways of the GLP-1 receptor, including the role of biased agonism, holds the promise of developing even more targeted and effective therapies with improved side-effect profiles. The continued exploration of GLP-1R agonists in other therapeutic areas, such as cardiovascular and neurodegenerative diseases, further underscores the immense potential of this remarkable class of molecules.

References

An In-depth Technical Guide to GLP-1R Agonist Binding Affinity and Receptor Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities and receptor kinetics of five prominent Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists: Semaglutide, Liraglutide, Exenatide, Dulaglutide, and Tirzepatide. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Quantitative Data Summary

The binding affinity and receptor kinetics of a ligand are critical determinants of its pharmacological profile. The following tables summarize the available quantitative data for the selected GLP-1R agonists. These values have been compiled from various sources and may differ based on the specific experimental conditions and cell systems used.

Table 1: GLP-1R Binding Affinity of Selected Agonists

| Agonist | Binding Affinity (Kd, Ki, or IC50) [nM] | Assay Type | Cell Line | Reference(s) |

| Semaglutide | 0.38 ± 0.06 | Radioligand Binding | CHO cells expressing human GLP-1R | [1][2] |

| Liraglutide | 128.8 ± 30.4 (Kd) | Radioligand Binding | INS-1 cells | |

| Exenatide | ~1.3 | Radioligand Binding | Not specified | |

| Dulaglutide | Not explicitly stated in reviewed sources | Various | Various | |

| Tirzepatide | 4.23 (Ki) | Competition Binding | Not specified |

Table 2: GLP-1R Receptor Kinetics of Selected Agonists

| Agonist | Association Rate (kon) [M-1s-1] | Dissociation Rate (koff) [s-1] | Residence Time (1/koff) [min] | Assay Type | Reference(s) |

| Semaglutide | Data not readily available | Data not readily available | Long | Inferred from long half-life | [3] |

| Liraglutide | Data not readily available | Data not readily available | ~16.7 hours (t1/2) | Pharmacokinetic studies | [4] |

| Exenatide | Data not readily available | Data not readily available | Short (2.4 h half-life) | Pharmacokinetic studies | [5] |

| Dulaglutide | Data not readily available | Data not readily available | ~5 days (half-life) | Pharmacokinetic studies | |

| Tirzepatide | Data not readily available | Data not readily available | Long (supports once-weekly dosing) | Pharmacokinetic studies |

Note: Direct kinetic (kon, koff) values are not consistently reported in the public domain for all agonists. Residence time is often inferred from the pharmacokinetic half-life.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events that are crucial for its therapeutic effects. The two primary pathways are the Gs/cAMP/PKA pathway and the β-arrestin pathway.

Gs/cAMP/PKA Signaling Pathway

This is the canonical signaling pathway for GLP-1R. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, ultimately leading to glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits.

β-Arrestin Signaling Pathway

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the intracellular domains of the GLP-1R. This recruitment can lead to receptor desensitization and internalization, which terminates G protein-mediated signaling. However, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway. The balance between G protein and β-arrestin signaling (biased agonism) can influence the overall therapeutic profile of a GLP-1R agonist.

References

- 1. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Clinical Implications of Semaglutide: A New Glucagon-Like Peptide (GLP)-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Properties of Liraglutide as Adjunct to Insulin in Subjects with Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of exenatide - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GLP-1R Agonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated "GLP-1R agonist 5." The methodologies, data presentation, and signaling pathway diagrams included herein are designed to offer a robust framework for the preclinical assessment of this and other GLP-1R agonists.

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] These therapeutic agents mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses the release of glucagon, slows gastric emptying, and reduces food intake.[1] The development of new GLP-1R agonists necessitates rigorous in vitro evaluation to determine their potency, efficacy, and signaling properties.[1]

Data Presentation

The in vitro pharmacological profile of GLP-1R agonist 5 is summarized below, with comparative data for a reference agonist.

Table 1: In Vitro Pharmacological Profile of GLP-1R Agonist 5

| Assay | Parameter | GLP-1R Agonist 5 | Reference Agonist |

| Receptor Binding | Ki (nM) | 1.5 | 0.8 |

| cAMP Accumulation | EC50 (nM) | 0.5 | 0.2 |

| Emax (% of Reference) | 98% | 100% | |

| ERK1/2 Phosphorylation | EC50 (nM) | 2.1 | 1.5 |

| Emax (% of Reference) | 95% | 100% | |

| β-Arrestin 2 Recruitment | EC50 (nM) | 15.2 | 10.8 |

| Emax (% of Reference) | 85% | 100% |

GLP-1R Signaling Pathways

Activation of the GLP-1R, a Class B G protein-coupled receptor (GPCR), initiates multiple intracellular signaling cascades. The canonical pathway involves coupling to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][2] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating many of the therapeutic effects of GLP-1R activation. Additionally, GLP-1R activation can trigger the phosphorylation of extracellular signal-regulated kinase (ERK), a process that can be both G protein-dependent and β-arrestin-dependent. β-arrestin recruitment to the receptor also plays a crucial role in receptor desensitization, internalization, and G protein-independent signaling.

Experimental Workflow

The in vitro characterization of a novel GLP-1R agonist typically follows a standardized workflow to ensure comprehensive evaluation of its pharmacological properties. This process begins with the preparation of cell lines expressing the GLP-1 receptor and the test compounds, followed by a series of binding and functional assays.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of GLP-1R agonist 5 for the human GLP-1 receptor.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell membrane preparation from HEK293-hGLP-1R cells.

-

Radiolabeled GLP-1 analog (e.g., [125I]GLP-1(7-36)amide).

-

GLP-1R agonist 5 and a reference agonist.

-

Binding buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold PBS.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Harvest HEK293-hGLP-1R cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Compound Preparation: Prepare serial dilutions of GLP-1R agonist 5 and the reference agonist in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled GLP-1 analog at a fixed concentration (below its Kd), and varying concentrations of the unlabeled agonist (GLP-1R agonist 5 or reference). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference agonist).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the unlabeled agonist. Fit the data to a one-site competition binding equation to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of GLP-1R agonist 5 in stimulating intracellular cAMP production.

Materials:

-

HEK293-hGLP-1R cells.

-

Cell culture medium: DMEM with 10% FBS.

-

Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

GLP-1R agonist 5 and a reference agonist.

-

cAMP detection kit (e.g., HTRF-based).

-

384-well white, opaque microplates.

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of GLP-1R agonist 5 and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of GLP-1R agonist 5 in inducing ERK1/2 phosphorylation.

Materials:

-

HEK293-hGLP-1R cells.

-

Serum-free cell culture medium.

-

GLP-1R agonist 5 and a reference agonist.

-

Lysis buffer with protease and phosphatase inhibitors.

-

ERK1/2 phosphorylation detection kit (e.g., AlphaLISA or Western blot).

-

Antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

Protocol:

-

Cell Seeding and Starvation: Seed HEK293-hGLP-1R cells in a suitable plate and grow to confluence. Serum-starve the cells for at least 4 hours prior to the assay to reduce basal ERK phosphorylation.

-

Compound Preparation: Prepare serial dilutions of GLP-1R agonist 5 and the reference agonist in serum-free medium.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate at 37°C for 5-10 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Detection: Measure the levels of pERK1/2 and total ERK1/2 using the chosen detection method. For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. For AlphaLISA, follow the kit manufacturer's protocol.

-

Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample. Calculate the fold increase in ERK1/2 phosphorylation over the basal level. Plot the fold increase against the log concentration of the agonist to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of GLP-1R agonist 5 in recruiting β-arrestin 2 to the GLP-1R.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing hGLP-1R and a β-arrestin 2 reporter system (e.g., PathHunter β-arrestin assay).

-

Cell culture medium: Ham's F12 or DMEM with 10% FBS.

-

Assay medium: Serum-free medium.

-

GLP-1R agonist 5 and a reference agonist.

-

Detection reagents for the reporter system.

Protocol:

-

Cell Seeding: Seed the engineered cells in a white, opaque 96-well or 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of GLP-1R agonist 5 and the reference agonist in assay medium.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate at 37°C for 30-90 minutes, depending on the assay kit's recommendations.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development. Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

References

Structure-Activity Relationship Studies of a Novel GLP-1R Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, herein referred to as Agonist 5. This document outlines the core principles of its design, the experimental methodologies used for its evaluation, and the key structural modifications that influence its pharmacological profile. The information presented is a synthesis of established knowledge in the field of GLP-1R agonism, intended to guide further research and development.

Introduction to GLP-1R Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its receptor, the GLP-1R, is a class B G protein-coupled receptor (GPCR) that, upon activation, stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon secretion, delays gastric emptying, and promotes satiety.[1][2] These multifaceted actions have established GLP-1R agonists as a cornerstone in the treatment of type 2 diabetes and obesity.[1][3][4]

The native GLP-1 peptide has a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. Consequently, the development of synthetic GLP-1R agonists has focused on introducing structural modifications to enhance metabolic stability and prolong the duration of action. This guide focuses on the SAR of Agonist 5, a representative novel agonist, to illustrate these principles.

Pharmacological Profile of Agonist 5 and Analogs

The following tables summarize the in vitro potency and binding affinity of Agonist 5 and a series of its structural analogs. These analogs were systematically designed to probe the contribution of different chemical moieties to the overall activity.

Table 1: In Vitro Potency of Agonist 5 and Analogs in a cAMP Accumulation Assay

| Compound | Modification from Agonist 5 | EC₅₀ (nM) | Eₘₐₓ (% of GLP-1) |

| Agonist 5 | Parent Compound | 1.2 | 100 |

| Analog 5a | Ala substitution at position 8 | 15.8 | 95 |

| Analog 5b | Aib substitution at position 8 | 0.9 | 102 |

| Analog 5c | Deletion of N-terminal His | >1000 | 10 |

| Analog 5d | C-terminal fatty acid conjugation | 1.5 | 98 |

| Analog 5e | Substitution with non-natural amino acid at position 2 | 5.4 | 90 |

Table 2: Receptor Binding Affinity of Agonist 5 and Analogs

| Compound | Modification from Agonist 5 | Kᵢ (nM) |

| Agonist 5 | Parent Compound | 0.8 |

| Analog 5a | Ala substitution at position 8 | 10.2 |

| Analog 5b | Aib substitution at position 8 | 0.6 |

| Analog 5c | Deletion of N-terminal His | >2000 |

| Analog 5d | C-terminal fatty acid conjugation | 1.0 |

| Analog 5e | Substitution with non-natural amino acid at position 2 | 3.7 |

Key Structure-Activity Relationships

The data presented in Tables 1 and 2 highlight several key SAR principles for GLP-1R agonists:

-

N-Terminus: The N-terminal histidine residue is critical for receptor activation. Its removal, as seen in Analog 5c, leads to a dramatic loss of potency and binding affinity.

-

Position 8: Modification at position 8 is a well-established strategy to confer resistance to DPP-4 degradation. The substitution of the native alanine with a sterically hindered amino acid like aminoisobutyric acid (Aib) in Analog 5b not only maintains but can even slightly improve potency.

-

Acylation: The addition of a fatty acid moiety, as in Analog 5d, is a common strategy to extend the half-life by promoting binding to serum albumin. This modification has a minimal impact on in vitro potency.

-

Non-Natural Amino Acids: The incorporation of non-natural amino acids can be used to fine-tune the pharmacological properties of the agonist.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist like Agonist 5 triggers a cascade of intracellular signaling events. The canonical pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The receptor can also signal through other pathways, including those involving β-arrestin.

References

- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How glucagon-like peptide 1 receptor agonists work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical guide: Glucagon-like peptide-1 and dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonists in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel GLP-1-Based Medications for Type 2 Diabetes and Obesity [asoi.info]

The Pharmacokinetic and Pharmacodynamic Profile of the GLP-1R Agonist Danuglipron (PF-06882961) in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of danuglipron (PF-06882961), a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Danuglipron has been the subject of significant research in the context of type 2 diabetes and obesity. This document summarizes key rodent data, details experimental methodologies, and illustrates relevant biological pathways to support ongoing research and development in the field of metabolic diseases.

Introduction

Danuglipron is a potent agonist of the human GLP-1R, a class B G-protein coupled receptor that plays a crucial role in glucose homeostasis and appetite regulation.[1] Unlike endogenous GLP-1, which has a very short half-life, danuglipron is designed for oral administration and sustained activity. A critical characteristic of danuglipron is its species-selectivity; it does not activate the rodent GLP-1R. Consequently, in vivo efficacy studies in rodents have necessitated the use of humanized GLP-1R (hGLP-1R) knock-in mouse models.[2] This guide compiles and presents the available pharmacokinetic data in rats and pharmacodynamic data in hGLP-1R mice.

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of danuglipron have been evaluated in male Wistar rats following both intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Danuglipron in Male Wistar Rats[3]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | CLp (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | Oral Bioavailability (F%) |

| Intravenous (IV) | 1.0 | - | - | 296 ± 39.8 | 57.3 ± 8.68 | 0.86 ± 0.38 | 1.13 ± 0.84 | - |

| Oral (PO) | 5.0 | 141 | 0.5 | 168 | - | - | 0.63 | 11% |

| Oral (PO) | 100 | 2820 | 0.75 | 11900 | - | - | 2.37 | 39% |

Experimental Protocol: Rat Pharmacokinetic Study[2]

-

Animal Model: Male Wistar-Han rats (approximately 250 g) with jugular vein and/or carotid artery cannulation were used. Animals were fasted overnight prior to the study with ad libitum access to water.

-

Dosing:

-

Intravenous (IV) Administration: Danuglipron was administered as a 1 mg/mL solution in a 5:95 (v/v) mixture of polyethylene glycol 400 and 12% (w/v) sulfobutyl-β-cyclodextrin in water, or a 10:50:40 (v/v/v) mixture of DMSO, polyethylene glycol 400, and water. A slow bolus injection was given via the tail vein at a dose of 1.0 mg/kg (1 mL/kg volume).

-

Oral (PO) Administration: The tris salt form of danuglipron was administered by oral gavage as a suspension in a 2:98 (v/v) Tween 80/0.5% (w/v) methylcellulose A4M in distilled water. Doses of 5 and 100 mg/kg were administered at a volume of 10 mL/kg.

-

-

Blood Sampling: Serial blood samples were collected at 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose. Blood was centrifuged to obtain plasma, which was stored frozen until analysis.

-

Analytical Method: Plasma concentrations of danuglipron were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Plasma samples were deproteinized with acetonitrile containing an internal standard (terfenadine). The supernatant was dried and reconstituted for analysis.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters. Cmax and Tmax were obtained directly from the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule.

Pharmacodynamic Profile in Humanized GLP-1R Mice

Due to its lack of activity at the rodent GLP-1R, the pharmacodynamic effects of danuglipron were assessed in mice expressing the human GLP-1 receptor.

Glucose Homeostasis: Intraperitoneal Glucose Tolerance Test (IPGTT)

Danuglipron demonstrated significant improvements in glucose tolerance in hGLP-1R mice.

Table 2: Effect of Danuglipron on Glucose Tolerance and Insulin Secretion in hGLP-1R Mice

| Treatment Group | Dose (mg/kg, s.c.) | Blood Glucose AUC₀₋₁₂₀ min (mg/dL·min) | Peak Plasma Insulin (ng/mL) |

| Vehicle | - | ~50,000 | ~1.5-2 |

| Danuglipron | 3 | ~15,000 | ~8 |

Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Model: Male and female humanized GLP-1R (hGLP-1R) knock-in mice were used.

-

Procedure:

-

A single subcutaneous (s.c.) dose of danuglipron (3 mg/kg) or vehicle (5% dextrose) was administered.

-

Following the drug administration, an intraperitoneal injection of 40% dextrose (2 g/kg) was given.

-

Blood glucose levels were monitored at various time points over 120 minutes.

-

Plasma insulin concentrations were measured to assess the insulinotropic effect of danuglipron.

-

Appetite Regulation: Food Intake Study

Danuglipron was shown to reduce food intake in hGLP-1R mice, consistent with the known effects of GLP-1R agonism.

Experimental Protocol: Food Intake Study

-

Animal Model: Wild-type and hGLP-1R mice were utilized.

-

Procedure:

-

Mice were administered a subcutaneous dose of danuglipron (30 mg/kg) or vehicle.

-

Food intake was measured at 2.5, 5.5, and 15.5 hours post-dosing.

-

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Danuglipron activates the GLP-1R, a Gs-protein coupled receptor, initiating a downstream signaling cascade that is central to its therapeutic effects. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Experimental Workflow: Rodent Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of an orally administered compound in rats.

Conclusion

Danuglipron (PF-06882961) is a small-molecule GLP-1R agonist with a distinct pharmacokinetic and pharmacodynamic profile. While it exhibits moderate to high clearance and a relatively short half-life in rats, its oral bioavailability increases with dose. Importantly, its pharmacodynamic efficacy, including improved glucose tolerance, enhanced insulin secretion, and reduced food intake, has been demonstrated in humanized GLP-1R mouse models, highlighting its potential as a therapeutic agent for metabolic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the continued investigation and development of novel GLP-1R agonists.

References

Selectivity and Off-Target Effects of the GLP-1R Agonist P5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and off-target effects of the G protein-biased glucagon-like peptide-1 receptor (GLP-1R) agonist, P5 (also known as Exendin-P5). P5 is a synthetic analogue of exendin-4, engineered to exhibit biased agonism, favoring G protein-mediated signaling pathways over β-arrestin recruitment. This document collates key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental pathways.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity.[1] Activation of the GLP-1R by endogenous ligands or synthetic agonists potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and reduces food intake.[2]

Conventional GLP-1R agonists activate both G protein-dependent signaling (primarily through Gαs and cyclic AMP (cAMP) production) and β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and potentially distinct signaling events. The concept of biased agonism involves the development of ligands that selectively engage a subset of these signaling pathways, with the aim of optimizing therapeutic effects while minimizing adverse reactions.[1][2]

P5 is a prototypical G protein-biased GLP-1R agonist.[3] It is an N-terminally modified version of exendin-4 that shows a preference for activating G protein signaling over β-arrestin recruitment. This guide focuses on the pharmacological profile of P5, specifically its selectivity for the GLP-1R and its signaling bias, which is a key aspect of its design and therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for P5 in comparison to the balanced agonist exendin-4 and another G protein-biased agonist, exendin-F1. The data highlight the binding affinity, potency in G protein-mediated signaling (cAMP production), and β-arrestin recruitment.

Table 1: GLP-1R Binding Affinity of P5 and Comparative Agonists

| Ligand | Cell Line | Assay Type | Competing Ligand | Ki (nM) | Reference |

| P5 | HEK293-SNAP-GLP-1R | TR-FRET | Luxendin645 | 110 ± 20 | |

| Exendin-4 | HEK293-SNAP-GLP-1R | TR-FRET | Luxendin645 | 1.0 ± 0.2 | |

| Exendin-F1 | HEK293-SNAP-GLP-1R | TR-FRET | Luxendin645 | 5.1 ± 1.1 |

Table 2: Functional Potency and Efficacy of P5 and Comparative Agonists

| Ligand | Cell Line | Assay | Parameter | Value | Reference |

| P5 | HEK293-SNAP-GLP-1R | cAMP Production | pEC50 | 8.02 ± 0.08 | |

| Emax (% of Exendin-4) | 100 | ||||

| PathHunter CHO-K1 | β-arrestin-2 Recruitment | pEC50 | 7.0 ± 0.1 | ||

| Emax (% of Exendin-4) | 68 ± 6 | ||||

| Exendin-4 | HEK293-SNAP-GLP-1R | cAMP Production | pEC50 | 9.47 ± 0.06 | |

| Emax (% of Exendin-4) | 100 | ||||

| PathHunter CHO-K1 | β-arrestin-2 Recruitment | pEC50 | 8.8 ± 0.1 | ||

| Emax (% of Exendin-4) | 100 | ||||

| Exendin-F1 | HEK293-SNAP-GLP-1R | cAMP Production | pEC50 | 8.13 ± 0.07 | |

| Emax (% of Exendin-4) | 100 | ||||

| PathHunter CHO-K1 | β-arrestin-2 Recruitment | pEC50 | < 6 | ||

| Emax (% of Exendin-4) | 26 ± 2 |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Selectivity and Off-Target Profile

The primary selectivity feature of P5 is its biased agonism at the GLP-1R. Compared to exendin-4, P5 demonstrates significantly reduced potency and efficacy for β-arrestin-2 recruitment while maintaining high potency for G protein-mediated cAMP production. This indicates a strong preference for the G protein signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the GLP-1R and a typical experimental workflow for characterizing a biased agonist like P5.

References

- 1. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 3. Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Safety Profile of GLP-1R Agonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical safety data for the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated "GLP-1R agonist 5". Due to the proprietary nature of early drug development, this document utilizes publicly available preclinical safety data for Liraglutide, a well-established GLP-1R agonist, as a representative surrogate to illustrate the typical safety assessment pipeline and data presentation. This allows for a detailed exploration of the methodologies and expected outcomes of preclinical safety studies for this class of therapeutic agents.

Executive Summary

GLP-1R agonist 5, represented by Liraglutide, demonstrates a well-characterized preclinical safety profile. The primary findings indicate a lack of genotoxic potential. However, consistent with the GLP-1R agonist class, dose-dependent and duration-dependent thyroid C-cell tumors were observed in rodent carcinogenicity studies.[1][2][3] These findings are generally considered to be rodent-specific, arising from a non-genotoxic mechanism related to continuous GLP-1 receptor stimulation in species with a high density of these receptors in the thyroid C-cells.[4][5] Reproductive and developmental toxicity studies in animal models have shown some effects at exposures relevant to human clinical doses. This guide will detail the quantitative data from these key studies, outline the experimental protocols employed, and provide visual representations of relevant biological pathways and experimental workflows.

Quantitative Preclinical Safety Data

The following tables summarize the key quantitative findings from the preclinical safety assessment of Liraglutide, serving as a proxy for GLP-1R agonist 5.

Table 1: Genotoxicity and Mutagenicity

| Assay Type | Test System | Metabolic Activation | Result | Citation |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and Without S9 | Non-mutagenic | |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Non-clastogenic | |

| In Vivo Micronucleus | Rat Erythrocytes | N/A | Non-clastogenic |

Table 2: Carcinogenicity (2-Year Studies)

| Species | Sex | Dose Levels (mg/kg/day) | Key Findings | Systemic Exposure vs. Human MRHD | Citation |

| Rat (CD) | Male & Female | 0.075, 0.25, 0.75 | Thyroid C-cell adenomas and carcinomas | 0.5, 2, and 8-fold | |

| Mouse (CD-1) | Male & Female | 0.03, 0.2, 1.0, 3.0 | Thyroid C-cell adenomas | 0.2, 2, 10, and 45-fold | |

| Mouse (CD-1) | Male | 3.0 | Fibrosarcomas (dorsal skin/subcutis) | 45-fold |

Table 3: Reproductive and Developmental Toxicity

| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | Systemic Exposure vs. Human MRHD | Citation |

| Rat | Fertility & Early Embryonic Development | 0.1, 0.25, 1.0 | Slight increase in early embryonic deaths at the highest dose. | 0.8, 3, and 11-fold | |

| Rat | Embryo-fetal Development | 0.1, 0.25, 1.0 | Fetal abnormalities at exposures ≥0.8 times human exposure. | 0.8, 3, and 11-fold | |

| Rabbit | Embryo-fetal Development | Not specified | Low levels of placental transfer. | Not specified |

Experimental Protocols

The following are detailed methodologies for the key preclinical safety experiments cited in this guide.

Genetic Toxicology Assays

3.1.1 Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of the test substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Principle: Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli are exposed to the test article. If the test article is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.

-

Procedure: The test article, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the negative control.

-

3.1.2 In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.

-

Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test article. After a suitable treatment period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.

-

Methodology:

-

Cell Cultures: Established cell lines (e.g., CHO) or primary cell cultures (e.g., human lymphocytes) are used.

-

Treatment: Cells are exposed to at least three concentrations of the test article for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to accumulate cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Analysis: At least 200 metaphase spreads per concentration are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-dependent increase in the number of aberrant cells indicates a positive result.

-

3.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay assesses the genotoxic potential of a test substance in the bone marrow of rodents.

-

Principle: The test substance is administered to the animal (typically a rat or mouse). If it causes chromosomal damage in erythroblasts, fragments or whole chromosomes may lag during cell division and form micronuclei in the resulting polychromatic erythrocytes (PCEs).

-

Methodology:

-

Animal Model: Typically, young adult rats or mice of a single strain are used.

-

Dose Administration: The test article is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) are included.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment.

-

Slide Preparation: Bone marrow smears are prepared on glass slides and stained to differentiate PCEs from normochromatic erythrocytes (NCEs).

-

Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.

-

Cardiovascular Safety Pharmacology

3.2.1 hERG Channel Assay

This in vitro assay assesses the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

-

Principle: The electrical current flowing through the hERG channel is measured in a cell line stably expressing the channel using the patch-clamp technique. The effect of the test article on this current is quantified.

-

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293) stably transfected with the hERG channel is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

-

Compound Application: The test article is applied at multiple concentrations to determine a concentration-response relationship.

-

Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value (the concentration causing 50% inhibition) is determined.

-

Mandatory Visualizations

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist to its receptor, a G-protein coupled receptor, primarily activates the Gαs subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These downstream effectors mediate the various physiological effects of GLP-1R activation, including glucose-dependent insulin secretion.

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow: In Vivo Micronucleus Assay

The workflow for the in vivo micronucleus assay involves several key stages, from animal acclimatization to final data analysis, ensuring the robust assessment of genotoxicity.

Caption: Workflow of the In Vivo Micronucleus Assay.

Logical Relationship: Genotoxicity Testing Strategy

A standard battery of genotoxicity tests is employed to assess the mutagenic and clastogenic potential of a new chemical entity, progressing from in vitro to in vivo assays.

Caption: Standard Genotoxicity Testing Battery.

References

A Technical Guide to Cellular Signaling Pathways Activated by GLP-1R Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core cellular signaling pathways activated by Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases and related therapeutic areas. This guide details the primary signaling cascades, presents quantitative data for comparing agonist activity, outlines detailed experimental protocols for key assays, and provides visual representations of the pathways and workflows.

Core Signaling Pathways Activated by GLP-1R Agonists

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a complex network of intracellular signaling cascades. These pathways are crucial for the diverse physiological effects of GLP-1R agonists, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2] The primary signaling pathways are detailed below.

Gαs/cAMP/PKA Pathway

The canonical and most well-characterized signaling pathway activated by GLP-1R agonists is the Gαs-mediated stimulation of adenylyl cyclase (AC).[2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[2]

-

Protein Kinase A (PKA): PKA activation is central to many of the metabolic effects of GLP-1R agonists. PKA phosphorylates a multitude of substrates, leading to enhanced glucose-stimulated insulin secretion (GSIS), increased insulin gene transcription, and pro-survival effects in pancreatic β-cells.

-

Exchange Protein Directly Activated by cAMP (Epac): Epac is a guanine nucleotide exchange factor for the small G protein Rap1. Epac activation contributes to insulin exocytosis and has been implicated in β-cell proliferation and survival.

β-Arrestin Pathway

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the GLP-1R, β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the receptor.[3] This recruitment has a dual role:

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gαs/cAMP signal. It also facilitates the internalization of the receptor via clathrin-coated pits, a process that can either lead to receptor degradation or recycling back to the cell surface.

-

Signal Transduction: β-arrestins can also act as signaling scaffolds, initiating G protein-independent signaling cascades. This can include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which is involved in cell growth and differentiation.

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another important downstream cascade activated by GLP-1R agonists. This pathway is crucial for promoting cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway by GLP-1R agonists is thought to occur through both G protein-dependent and independent mechanisms, potentially involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

PLC/PKC Pathway

There is evidence to suggest that GLP-1R can also couple to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway also contributes to the regulation of insulin secretion.

Quantitative Comparison of GLP-1R Agonist Signaling

The diverse signaling pathways activated by the GLP-1R have led to the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, preferentially activating one pathway over another. This has significant implications for drug development, as it may be possible to design agonists with improved therapeutic profiles by selectively targeting beneficial signaling pathways. The following tables summarize key quantitative parameters for various GLP-1R agonists across different signaling readouts.

Table 1: Potency (EC50) of GLP-1R Agonists for cAMP Production

| Agonist | Cell Line | EC50 (pM) | Reference |

| Liraglutide | CHO-K1 | 29 | |

| Semaglutide | CHO-K1 | Not Reported | |

| Exendin-4 | CHO-K1 | Not Reported | |

| GLP-1(7-36) | CHO-K1 | 3 | |

| CT-859 | Mouse GLP-1R | 343 |

Table 2: Efficacy (Emax) and Potency (EC50) of GLP-1R Agonists for β-Arrestin-2 Recruitment

| Agonist | Cell Line | Emax (% of GLP-1) | EC50 (pM) | Reference |

| Liraglutide | Mouse GLP-1R | 98% | Not Reported | |

| GLP-1(7-36) | Mouse GLP-1R | 99% | Not Reported | |

| CT-859 | Mouse GLP-1R | <5% | Not Reported | |

| GLP-1 Val8 | Human GLP-1R | 75% | Similar to GLP-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling profiles of GLP-1R agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GLP-1R.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R (CHO-hGLP-1R) in a suitable growth medium.

-

Harvest cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]-Exendin(9-39)) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add the prepared cell membranes to each well.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (TR-FRET)

This assay quantifies the intracellular accumulation of cAMP in response to GLP-1R agonist stimulation.

-

Cell Seeding:

-

Seed CHO-hGLP-1R cells into a 384-well plate and culture overnight.

-

-

Agonist Stimulation:

-

Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the GLP-1R agonist to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection (LanthaScreen™ TR-FRET cAMP Assay Example):

-

Add a mixture of Eu-cAMP tracer and ULight™-anti-cAMP antibody to each well.

-

Incubate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the agonist concentration to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the GLP-1R upon agonist stimulation.

-

Cell Transfection:

-

Co-transfect HEK293 cells with plasmids encoding for GLP-1R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

-

-

Assay Procedure:

-

Seed the transfected cells into a 96-well plate.

-

On the day of the assay, wash the cells and add the luciferase substrate (e.g., coelenterazine h).

-

Add serial dilutions of the GLP-1R agonist to the wells.

-

Measure the light emission at two wavelengths corresponding to the luciferase and GFP using a BRET-compatible plate reader.

-

Calculate the BRET ratio and plot it against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a downstream marker of GLP-1R activation.

-

Cell Culture and Stimulation:

-

Culture cells expressing GLP-1R (e.g., CHO-hGLP-1R) in 6-well plates.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Stimulate the cells with different concentrations of the GLP-1R agonist for a specific time (e.g., 5-10 minutes).

-

-

Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

-

Quantify the band intensities to determine the fold increase in ERK phosphorylation.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core signaling pathways and a general experimental workflow for characterizing GLP-1R agonists.

References

Methodological & Application

Application Notes and Protocols: Dissolving and Storing GLP-1R Agonist 5 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents with significant interest in the treatment of type 2 diabetes and obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1, which includes stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[1][2][3] The handling of these peptide-based agonists, particularly for in vivo research, requires specific protocols to ensure their stability, solubility, and ultimately, the reproducibility of experimental results.

This document provides a detailed protocol for the dissolution and storage of a research-grade GLP-1R agonist, referred to herein as "GLP-1R agonist 5". Given that the exact physicochemical properties of novel research compounds can vary, this protocol is intended as a comprehensive starting point, adaptable to the specific characteristics of the molecule.

Physicochemical Properties and Solubility

The solubility of peptide-based GLP-1R agonists is highly dependent on factors such as their amino acid sequence, isoelectric point (pI), and the pH of the solvent.[4][5] Many GLP-1R agonists are supplied as a lyophilized powder. For in vivo studies, it is often necessary to first dissolve the peptide in a small amount of an organic solvent before further dilution in an aqueous vehicle suitable for injection.

Common Solvents and Vehicles for In Vivo Administration:

A summary of common solvents and vehicle compositions used for dissolving peptide agonists for in vivo research is provided in Table 1. The choice of solvent will depend on the hydrophobicity of "GLP-1R agonist 5".

| Solvent/Vehicle Component | Role | Typical Concentration | Reference |

| Dimethyl sulfoxide (DMSO) | Initial organic solvent for dissolving hydrophobic peptides | 10% or less in the final solution | |

| Polyethylene glycol 300 (PEG300) | Co-solvent to improve solubility | 40% in the final solution | |

| Tween-80 | Surfactant to prevent precipitation and improve stability | 5% in the final solution | |

| Saline (0.9% NaCl) | Isotonic aqueous vehicle for injection | 45% or adjusted to final volume | |

| (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD) | Solubilizing agent for poorly soluble compounds | 20% in saline | |

| Corn Oil | Vehicle for subcutaneous or intramuscular injection | 90% in the final solution |

Storage and Stability

GLP-1R agonists are proteins and are therefore susceptible to degradation from heat, light, and repeated freeze-thaw cycles. Proper storage is critical to maintain the potency of the agonist.

Recommended Storage Conditions:

| Form | Storage Temperature | Duration | Notes | Reference |

| Lyophilized Powder | 2-8°C or -20°C | Refer to manufacturer's instructions (typically years) | Store desiccated. | |

| Stock Solution (in organic solvent) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |

| Working Solution (for injection) | Prepared fresh daily | Use on the same day of preparation | Keep on ice until use. | |

| Unopened Commercial Pens | 2-8°C (36-46°F) | Until expiration date | Do not freeze. | |

| Opened Commercial Pens | Room temperature (below 30°C/86°F) | Varies by brand (e.g., 14-56 days) | Avoid direct heat and light. |

Experimental Protocols

Protocol for Dissolving GLP-1R Agonist 5

This protocol describes the preparation of a stock solution and a final working solution for in vivo administration. It is recommended to start with a small amount of the compound to test solubility before dissolving the entire batch.

Materials:

-

GLP-1R agonist 5 (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, low-protein binding microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

Part A: Preparation of Stock Solution (e.g., 10 mg/mL in DMSO)

-

Allow the vial of lyophilized GLP-1R agonist 5 to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of the agonist powder and place it in a sterile, low-protein binding microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of peptide, add 100 µL of DMSO for a 10 mg/mL stock).

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.

-